molecular formula C20H28N2O4 B14684804 Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) CAS No. 24996-74-5

Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate)

Cat. No.: B14684804
CAS No.: 24996-74-5
M. Wt: 360.4 g/mol
InChI Key: AJOONGCZBIZAIV-UHFFFAOYSA-N
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Description

Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diacetylene core with two cyclohexylcarbamate groups attached at either end, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) typically involves the reaction of hexa-2,4-diyne-1,6-diol with cyclohexyl isocyanate. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by the disappearance of the starting materials on thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) can undergo various chemical reactions, including:

    Oxidation: The diacetylene core can be oxidized to form diketones or other oxidized products.

    Reduction: Reduction of the compound can lead to the formation of alkanes or alkenes.

    Substitution: The cyclohexylcarbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of advanced materials with unique mechanical and optical properties.

Mechanism of Action

The mechanism by which Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) exerts its effects involves its interaction with specific molecular targets. The diacetylene core can undergo polymerization, leading to the formation of conjugated polymers with unique properties. The cyclohexylcarbamate groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-diyne-1,6-diyl bis(p-toluenesulfonate): Similar diacetylene core but different functional groups.

    Hexa-2,4-diyne-1,6-diyl bis(4-hexyloxybenzoate): Another diacetylene compound with different substituents.

Uniqueness

Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is unique due to its specific combination of a diacetylene core and cyclohexylcarbamate groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

24996-74-5

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

6-(cyclohexylcarbamoyloxy)hexa-2,4-diynyl N-cyclohexylcarbamate

InChI

InChI=1S/C20H28N2O4/c23-19(21-17-11-5-3-6-12-17)25-15-9-1-2-10-16-26-20(24)22-18-13-7-4-8-14-18/h17-18H,3-8,11-16H2,(H,21,23)(H,22,24)

InChI Key

AJOONGCZBIZAIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCC#CC#CCOC(=O)NC2CCCCC2

Origin of Product

United States

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